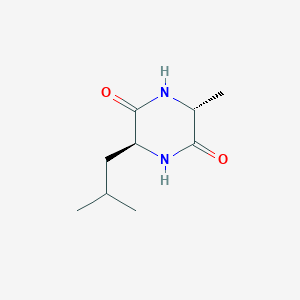
Nartograstim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nartograstim is a medicine used for improving the white blood cell count in patients receiving chemotherapy, who underwent bone marrow transplant or patients with congenital neutropenia . It is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF) that presents amino acid changes in specific positions when compared to the wild-type form, which potentially increase its activity and stability .
Synthesis Analysis
Nartograstim has been produced in Escherichia coli as inclusion bodies (IB) and presents higher stability and biological activity than the wild type of human G-CSF because of its mutations . A production process of nartograstim in a 10-L bioreactor using auto-induction or chemically defined medium has been developed .
Molecular Structure Analysis
The structure of Nartograstim is composed predominantly by alpha-helix . This is in accordance with previously obtained data .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The results from the development of the production process of Nartograstim will allow the planning of large-scale production of this mutant version of hG-CSF (Nartograstim), as a potential new biosimilar in the market . This could potentially lead to more accessible and cost-effective treatments for patients with low white blood cell counts due to chemotherapy or bone marrow transplant .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nartograstim involves the modification of the amino acid sequence of granulocyte colony-stimulating factor (G-CSF) to produce a recombinant protein with enhanced biological activity.", "Starting Materials": [ "E. coli bacterial cells containing a plasmid vector with the gene encoding G-CSF", "Culture media for bacterial growth", "Buffers for protein purification" ], "Reaction": [ "1. Expression of the G-CSF gene in E. coli bacterial cells", "2. Harvesting of bacterial cells and lysis to release the recombinant protein", "3. Purification of the protein using chromatography techniques", "4. Chemical modification of the protein to introduce additional amino acids and improve biological activity", "5. Final purification and formulation of the modified protein as Nartograstim" ] } | |
Número CAS |
134088-74-7 |
Nombre del producto |
Nartograstim |
Fórmula molecular |
C7H8N2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B1177387.png)

